Cas no 101495-18-5 (4,6-Dichloro-1H-indole)
4,6-Dichloro-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 4,6-Dichloro-1H-indole
- 4,6-DICHLOROINDOLE
- 1H-INDOLE,4,6-DICHLORO
- 4,6-Dichlor-indol
- 1H-INDOLE, 4,6-DICHLORO-
- 1H-Indole,4,6-dichloro-
- PubChem9375
- 4,6-dichloro indole
- NIXGYRHZQFZCCV-UHFFFAOYSA-N
- VI30429
- PB23331
- SY033201
- AB0073118
- ST24042626
- Z3577
- 495D185
- Q
- AC-9265
- DS-2161
- FT-0630298
- Q-101953
- A16276
- CS-W003013
- MFCD03094990
- EN300-118193
- AMY24386
- SCHEMBL1022450
- AKOS006278585
- 101495-18-5
- 4 pound not6-Dichloro-1H-indole
- Z1198161528
- DTXSID20560075
- DB-012464
-
- MDL: MFCD03094990
- Inchi: 1S/C8H5Cl2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
- InChI Key: NIXGYRHZQFZCCV-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC2=C1C=CN2)Cl
Computed Properties
- Exact Mass: 184.98000
- Monoisotopic Mass: 184.9799046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.8
- XLogP3: 3.3
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.5±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 328.1℃ at 760 mmHg
- Flash Point: 182.2±7.9 °C
- Refractive Index: 1.695
- PSA: 15.79000
- LogP: 3.47470
4,6-Dichloro-1H-indole Security Information
- Signal Word:Warning
- Hazard Statement: H302;H317
- Warning Statement: P280;P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Room temperature
4,6-Dichloro-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6-Dichloro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 040404-250mg |
4,6-Dichloro-1H-indole |
101495-18-5 | 97% | 250mg |
£54.00 | 2022-02-28 | |
| Fluorochem | 040404-1g |
4,6-Dichloro-1H-indole |
101495-18-5 | 97% | 1g |
£113.00 | 2022-02-28 | |
| Fluorochem | 040404-5g |
4,6-Dichloro-1H-indole |
101495-18-5 | 97% | 5g |
£343.00 | 2022-02-28 | |
| Fluorochem | 040404-10g |
4,6-Dichloro-1H-indole |
101495-18-5 | 97% | 10g |
£600.00 | 2022-02-28 | |
| AstaTech | 48413-1/G |
4,6-DICHLORO-1H-INDOLE |
101495-18-5 | 97% | 1g |
$79 | 2023-09-17 | |
| AstaTech | 48413-5/G |
4,6-DICHLORO-1H-INDOLE |
101495-18-5 | 97% | 5g |
$299 | 2023-09-17 | |
| AstaTech | 48413-25/G |
4,6-DICHLORO-1H-INDOLE |
101495-18-5 | 97% | 25/G |
$1726 | 2022-06-02 | |
| Chemenu | CM147365-1g |
4,6-Dichloro-1H-indole |
101495-18-5 | 95%+ | 1g |
$158 | 2021-08-05 | |
| Chemenu | CM147365-5g |
4,6-Dichloro-1H-indole |
101495-18-5 | 95%+ | 5g |
$439 | 2021-08-05 | |
| Chemenu | CM147365-10g |
4,6-Dichloro-1H-indole |
101495-18-5 | 95%+ | 10g |
$767 | 2021-08-05 |
4,6-Dichloro-1H-indole Suppliers
4,6-Dichloro-1H-indole Related Literature
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Shahinda S. R. Alsayed,Shichun Lun,Anders W. Bailey,Amreena Suri,Chiang-Ching Huang,Mauro Mocerino,Alan Payne,Simone Treiger Sredni,William R. Bishai,Hendra Gunosewoyo RSC Adv. 2021 11 15497
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Younis Baqi,Samer Alshaibani,Kirsten Ritter,Aliaa Abdelrahman,Andreas Spinrath,Evi Kostenis,Christa E. Müller Med. Chem. Commun. 2014 5 86
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Vedamurthy M. Bhusainahalli,Antonio Rescifina,Nunzio Cardullo,Carmela Spatafora,Corrado Tringali New J. Chem. 2018 42 18348
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Shahinda S. R. Alsayed,Shichun Lun,Giuseppe Luna,Chau Chun Beh,Alan D. Payne,Neil Foster,William R. Bishai,Hendra Gunosewoyo RSC Adv. 2020 10 7523
Additional information on 4,6-Dichloro-1H-indole
Introduction to 4,6-Dichloro-1H-indole (CAS No. 101495-18-5)
4,6-Dichloro-1H-indole, with the chemical identifier CAS No. 101495-18-5, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound belongs to the indole family, which is well-known for its diverse biological activities and applications in medicinal chemistry. The presence of chlorine substituents at the 4th and 6th positions enhances its reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of 4,6-Dichloro-1H-indole consists of a benzene ring fused with a pyrrole ring, with two chlorine atoms attached at the 4th and 6th carbon positions. This structural motif is highly versatile, allowing for further functionalization and modification to create more complex derivatives. The compound’s electron-withdrawing nature due to the chlorine atoms makes it an excellent electrophile, facilitating various chemical reactions such as nucleophilic substitution and coupling reactions.
In recent years, 4,6-Dichloro-1H-indole has been extensively studied for its potential applications in drug discovery and development. Its indole core is a common scaffold in many pharmacologically active compounds, including those targeting neurological disorders, infectious diseases, and cancer. The chlorine substituents not only enhance the compound’s reactivity but also contribute to its binding affinity with biological targets.
One of the most notable applications of 4,6-Dichloro-1H-indole is in the synthesis of indole-based anticancer agents. Researchers have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. For instance, studies have shown that certain analogs of 4,6-Dichloro-1H-indole can induce apoptosis in breast cancer cells by modulating the expression of pro-apoptotic proteins.
Another area where 4,6-Dichloro-1H-indole has shown promise is in the development of antimicrobial agents. The indole scaffold is known to exhibit activity against a wide range of bacteria and fungi. By incorporating chlorine atoms into the structure, researchers have been able to enhance the antimicrobial properties of indole derivatives. These compounds have been tested against multidrug-resistant strains of bacteria, demonstrating their potential as novel therapeutic agents.
The synthesis of 4,6-Dichloro-1H-indole typically involves chlorination reactions on pre-existing indole derivatives. One common method involves the use of chlorinating agents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst. These reactions are often carried out under controlled conditions to ensure high yield and purity. The product can then be purified through techniques such as recrystallization or column chromatography.
Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing 4,6-Dichloro-1H-indole. For example, catalytic chlorination using transition metal complexes has been explored as an alternative to traditional chlorination methods. These catalytic approaches not only improve reaction efficiency but also reduce waste generation, aligning with green chemistry principles.
The pharmacological properties of 4,6-Dichloro-1H-indole have also been investigated for their potential in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Indole derivatives have been shown to possess neuroprotective effects by scavenging reactive oxygen species and modulating cholinergic signaling pathways. Further research is ongoing to identify novel analogs of 4,6-Dichloro-1H-indole that can be developed into effective therapeutics for these conditions.
In conclusion, 4,6-Dichloro-1H-indole (CAS No. 101495-18-5) is a versatile and valuable compound with numerous applications in pharmaceutical research. Its unique structure and reactivity make it an excellent starting material for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications and synthetic methods for this compound, its importance in drug discovery is likely to grow even further.
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